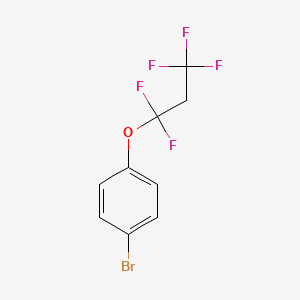

![molecular formula C10H16N4 B2506535 4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole CAS No. 1820575-98-1](/img/structure/B2506535.png)

4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.266. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structures and Electron Density

- Crystal Structure Analysis : The compound shows non-planar molecular structures with considerable delocalization of π-electron density within the triazole ring. Such properties are critical for understanding the compound's chemical reactivity and interactions (Boechat et al., 2016).

Role in Synthesis of Novel Compounds

- Synthesis of Novel Derivatives : The 1,2,4-triazole core motif plays a vital role in clinical drugs. The synthesis processes of various derivatives of this compound, such as trans N-Substituted Pyrrolidine Derivatives, are fundamental in pharmaceutical research (Prasad et al., 2021).

Antimicrobial and Antifungal Properties

- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, which include modifications of the core structure, demonstrate significant antimicrobial activities. This indicates potential applications in developing new antimicrobial substances (Karpun & Polishchuk, 2021).

Potential in Antitumor Research

- Antitumor Substances Synthesis : Derivatives of 1,2,4-triazoles have been explored for their potential as antitumor substances. This research involves synthesizing new compounds and evaluating their effectiveness against various cancer cell lines (Saidov et al., 2014).

Application in Cluster Assembly

- Photoluminescent Cluster Assembly : The molecule is used in the assembly of photoluminescent clusters, a process important in materials science for developing new luminescent materials (Bai et al., 2015).

Influence on Molecular Docking

- Molecular Docking Studies : Derivatives of 1,2,4-triazole are used in molecular docking studies to evaluate their potential influence on various biological targets, such as kinases and enzymes, which is essential in drug discovery (Hotsulia, 2019).

Future Directions

Triazoles and their derivatives have significant biological properties and a broad range of therapeutic applications. They are also important in organocatalysis, agrochemicals, and materials science . Therefore, the future research directions for “4-cyclopropyl-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole” could involve exploring its potential biological activities and applications in various fields.

Mechanism of Action

Target of Action

It is known that triazole derivatives actively contribute to binding to the active site of enzymes .

Mode of Action

It is known that 1h-1,2,3-triazole effectively promotes proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism .

Biochemical Pathways

It is known that indole derivatives, which share a similar structure with triazoles, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s molecular weight is 19226 , which could influence its pharmacokinetic properties.

Result of Action

It is known that one of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic50 values in the nanomolar range .

Action Environment

It is known that the rotation of the cyclopropyl group is hindered about the attached triazole ring in dmso solution , suggesting that the compound’s action could be influenced by the solvent environment.

Properties

IUPAC Name |

4-cyclopropyl-1-[[(2S)-pyrrolidin-2-yl]methyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-2-9(11-5-1)6-14-7-10(12-13-14)8-3-4-8/h7-9,11H,1-6H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMRNUACEKAMLI-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CN2C=C(N=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)CN2C=C(N=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/structure/B2506455.png)

![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

![2-[(4-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2506463.png)

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2506469.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)

![4-Amino-2-[(3R,6R)-2-oxo-6-(trifluoromethyl)piperidin-3-yl]-3H-isoindol-1-one](/img/structure/B2506475.png)